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Compound of Interest

Compound Name: 6-methyl-I-tryptophan

Cat. No. B154593

An In-depth Technical Guide to the Structural Analysis of 6-methyl-L-tryptophan

Introduction

6-methyl-L-tryptophan is a methylated analog of the essential amino acid L-tryptophan.[1][2]
As a derivative of tryptophan, it serves as a valuable biochemical reagent and a tool in
pharmaceutical and neuroscience research.[3][4] Its structure allows it to participate in or
interfere with the metabolic pathways of tryptophan, making it useful for studying protein
synthesis, neurotransmitter regulation, and developing new therapeutic agents.[3] Notably, it
has been investigated for its potential to modulate serotonin levels, which is relevant in studies
concerning mood disorders.[3] This document provides a comprehensive technical overview of
the structural analysis of 6-methyl-L-tryptophan, including its chemical properties,
spectroscopic data, and relevant experimental protocols.

Chemical and Physical Properties

6-methyl-L-tryptophan is typically an off-white or white to yellow solid.[3][5] Its fundamental
properties are summarized below, providing a baseline for its identification and handling.
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Property

Value

Source

IUPAC Name

(2S)-2-amino-3-(6-methyl-1H-

indol-3-yl)propanoic acid

[6]

Molecular Formula C12H14N202 [1][5][6]
Molecular Weight 218.25 g/mol [11I5161[7]
CAS Number 33468-34-7 [1][6]
Melting Point ~292 °C [1]

Boiling Point ~447.4 °C [1]
Appearance White to yellow solid [5]

Storage Temperature

2°C-8°C

[1]3]

SMILES

CC1=CC2=C(C=C1)C(=CN2)C
~-INVALID-LINK--N

[6]

InChlKey

GDMRVYIFGPMUCG-
JTQLQIEISA-N

[6]

Spectroscopic Analysis

Spectroscopic methods are essential for the unambiguous structural elucidation of 6-methyl-L-

tryptophan. This section details the expected data from Nuclear Magnetic Resonance (NMR)

spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule. Predicted chemical shift data for the N-Boc protected form of 6-methyl-L-

tryptophan are presented, as this is a common intermediate for which data is available.[8] The

values for the unprotected form would be similar, with expected variations for the protons and

carbons near the amino and carboxylic acid groups.

Table 2: Predicted *H NMR Chemical Shifts (N-Boc-6-methyl-L-tryptophan in CDCIs3)[8]
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Predicted Chemical Shift

Proton Assignment Multiplicity
(3, ppm)

Indole NH ~8.1 brs
H-7 (indole) ~7.5 d
H-5 (indole) ~7.1 s
H-4 (indole) ~7.0 d
H-2 (indole) ~6.9 S
NH (Boc) ~5.1 d
a-CH ~4.6 m
3-CH:z ~3.3 m
6-CHs (indole) ~2.4 S

Table 3: Predicted 13C NMR Chemical Shifts (N-Boc-6-methyl-L-tryptophan in CDCI3)[8]
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Carbon Assignment Predicted Chemical Shift (8, ppm)
C=0 (Carboxyl) ~176
C=0 (Boc) ~155
C-7a (indole) ~136
C-6 (indole) ~132
C-3a (indole) ~128
C-2 (indole) ~123
C-5 (indole) ~120
C-4 (indole) ~111
C-7 (indole) ~110
C-3 (indole) ~109
C (Boc quaternary) ~80
a-C ~54
B-C ~28
C (Boc methyls) ~28
6-CHs (indole) ~22

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern,
confirming the elemental composition.

Table 4: Predicted m/z Values for N-Boc-6-methyl-L-tryptophan[8]
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lon Formula Predicted Exact Mass (m/z)
M+H]* C17H23N204% 319.1652

[

[M+Na]* C17H22N2NaOa* 341.1472

M-Boc+H]* C12H15N202+ 219.1128

[ ]

For the unprotected 6-methyl-L-tryptophan, the [M+H]* ion would correspond to an m/z of

approximately 219.1128.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present in the molecule. The spectrum of

6-methyl-L-tryptophan is expected to show characteristic absorption bands similar to L-

tryptophan, with additional peaks corresponding to the methyl group.

Table 5: Expected IR Absorption Bands

Functional Group

Wavenumber (cm~?)

Description

Stretching vibration of the

N-H Stretch (Indole) ~3400 )
indole N-H bond.[9]
) Stretching of the primary
N-H Stretch (Amine) 3100-3000 )
amine group.
Broad band from the carboxylic
O-H Stretch (Carboxyl) 3300-2500 ]
acid O-H.
C-H Stretch (Aromatic) 3100-3000 Aromatic C-H stretching.
Aliphatic C-H stretching from
C-H Stretch (Aliphatic) ~2900 the methyl and methylene
groups.[9]
Stretching of the carbonyl
C=0 Stretch (Carboxyl) ~1600-1665 ) ) )
group in the carboxylic acid.[9]
_ Aromatic ring skeletal
C=C Stretch (Aromatic) 1600-1450

vibrations.
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Experimental Protocols

Detailed methodologies are crucial for reproducible structural analysis. The following protocols
are generalized workflows for acquiring spectroscopic data.

Workflow for Structural Analysis

Spectroscopic Analysis Data Processing & Elucidation

. IR Spectroscopy Assign Peaks to
(Prepare KBr pellet) Functional Groups

Sample Preparation

A

6-methyl-L-tryptophan

Mass Spectrometry g Analyze m/z, - Combine Data &
(5-10 mg) (Dissolve in MeOH/H20) gl Fragmentation Confirm Structure

NMR Spectroscopy Process FID,
(Dissolve in CDCIs or D20) Reference Spectra

Click to download full resolution via product page

Caption: General experimental workflow for the structural analysis of 6-methyl-L-tryptophan.

NMR Spectroscopy Protocol

o Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a
suitable deuterated solvent (e.g., CDCIs for N-Boc protected, D20 or DMSO-ds for
unprotected).[8]

 Instrumentation: Use a 400 MHz or higher field NMR spectrometer.[8]

e 1H NMR Acquisition: Acquire a one-dimensional *H NMR spectrum. Use a sufficient number
of scans (e.g., 16-64) to achieve a good signal-to-noise ratio and a relaxation delay of 1-2
seconds.[8]
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e 13C NMR Acquisition: Acquire a proton-decoupled 3C NMR spectrum. This typically requires
a larger number of scans (e.g., 1024 or more).[8]

o Data Processing: Process the acquired Free Induction Decay (FID) using appropriate
software. Apply a window function and Fourier transform. Reference the spectra to an
internal standard (e.g., TMS) or the residual solvent peak.[8]

Mass Spectrometry Protocol

o Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 pg/mL) in a suitable
solvent mixture, such as 50% methanol/water with 0.1% formic acid for electrospray
ionization (ESI).[10]

¢ Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole-Orbitrap
or Time-of-Flight (TOF) instrument.

¢ Method: Infuse the sample solution directly or via liquid chromatography (LC). Acquire
spectra in positive ion mode to observe protonated molecules ([M+H]*).

o Data Analysis: Determine the accurate mass of the parent ion to confirm the elemental
formula. Analyze fragmentation patterns (MS/MS) to further verify the structure by comparing
it to predicted fragments.

Infrared (IR) Spectroscopy Protocol

o Sample Preparation: For a solid sample, prepare a KBr pellet. Mix a small amount of the
sample (1-2 mg) with ~100 mg of dry KBr powder and press it into a transparent disk.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

e Acquisition: Place the KBr pellet in the sample holder and acquire the spectrum, typically in
the range of 4000-400 cm™1.

» Data Analysis: Identify the characteristic absorption peaks and assign them to the
corresponding functional groups within the molecule.

Biological Context and Signaling Pathways
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As a tryptophan analog, 6-methyl-L-tryptophan can influence metabolic pathways where
tryptophan is a precursor. The two primary pathways are the serotonin/melatonin pathway and
the kynurenine pathway, which accounts for over 95% of tryptophan degradation.[11][12] The
presence of 6-methyl-L-tryptophan can act as a competitive inhibitor or an alternative
substrate for the enzymes in these pathways, such as tryptophan hydroxylase (TPH) or
indoleamine 2,3-dioxygenase (IDO).[13]

g 6-methyl-L-tryptophan Kynurenine
L-Tryptophan (Analog) AADE Pathway

———————————————————————

Serotonin Pafhwa

5-Hydroxytryptophan
(5-HTP)

? ________________________

TPH IDO / TDO

Click to download full resolution via product page

Caption: Tryptophan metabolism pathways and the potential influence of 6-methyl-L-
tryptophan.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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